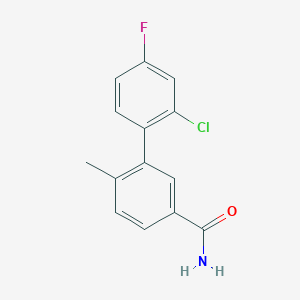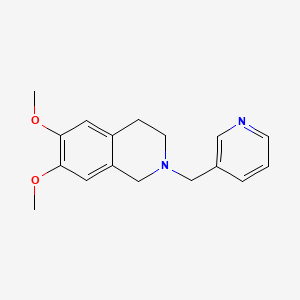![molecular formula C21H30N2O3 B5662580 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-pyrrolidin-1-ylcyclopentanecarboxamide](/img/structure/B5662580.png)
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-pyrrolidin-1-ylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-pyrrolidin-1-ylcyclopentanecarboxamide is a compound that has been explored in scientific research for various chemical and physical properties. Although specific studies directly related to this exact chemical structure are limited, research related to similar compounds provides insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of compounds similar to N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-pyrrolidin-1-ylcyclopentanecarboxamide typically involves multiple steps including etherification, oximation, and Beckmann rearrangement. For example, Xiaodong Chen, Jiao Ye, and A. Hu (2012) describe the synthesis of a related compound through reactions starting from rotenone and dimethyloxosulphonium methylide, highlighting the complex nature of synthesizing such molecules (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of compounds in this category is often complex and determined using techniques such as X-ray diffraction analysis. For example, M. K. Gumus et al. (2018) conducted experimental and theoretical studies to understand the structure of a similar compound (Gumus et al., 2018).
Chemical Reactions and Properties
The reactivity and chemical behavior of these compounds can vary significantly depending on their functional groups and structural framework. Typically, these compounds undergo reactions like ring opening, ring closure, and can participate in various organic transformations. S. A. Halim and M. Ibrahim (2022) provide insights into the chemical reactions and theoretical studies related to a structurally similar compound (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystal structure can be determined through analytical techniques. J. Reis et al. (2013) and other studies highlight the importance of understanding these properties for compounds with similar structures (Reis et al., 2013).
Propiedades
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-pyrrolidin-1-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-25-18-7-6-17-12-16(15-26-19(17)13-18)14-22-20(24)21(8-2-3-9-21)23-10-4-5-11-23/h6-7,13,16H,2-5,8-12,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUJQOQBQROABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)CNC(=O)C3(CCCC3)N4CCCC4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(6-aminopyridin-3-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662501.png)
![5-{[4-(3-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5662504.png)
![N-(3,4-difluorophenyl)-4-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5662510.png)

![1-(4-chlorophenyl)-N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5662514.png)
![[1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][2-(methylthio)phenyl]methanone](/img/structure/B5662518.png)

![5-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5662536.png)
![5-[(4,4-difluoro-1-piperidinyl)carbonyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B5662540.png)

![2-(2-methoxyethyl)-8-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662558.png)
![methyl {2'-[(dimethylamino)carbonyl]biphenyl-4-yl}carbamate](/img/structure/B5662561.png)
![N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide](/img/structure/B5662562.png)
![1-methyl-3-[2-(4-nitrophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5662573.png)